Silane, 2-hexenyltrimethyl-
Description
Contextualization of Organosilanes in Contemporary Chemical Science
Organosilanes, a class of organometallic compounds featuring at least one stable silicon-carbon (Si-C) bond, are foundational to modern chemical science. zmsilane.com Their unique hybrid structure, combining the features of both inorganic silanes and organic compounds, imparts a versatile set of properties that have been exploited across a vast array of scientific and industrial applications. spast.orgresearchgate.net The Si-C bond is strong, lending stability to the organosilane backbone, while the potential for various organic functional groups to be attached to the silicon atom allows for a high degree of molecular customization. zmsilane.com
These compounds are pivotal in materials science, where they function as coupling agents, adhesion promoters, crosslinkers, and surface modifiers. spast.orgrussoindustrial.ru By forming durable covalent bonds between dissimilar materials, such as organic polymers and inorganic fillers, organosilanes enhance the mechanical properties, adhesion, and corrosion resistance of composite materials. zmsilane.comrussoindustrial.runih.gov The chemistry of organosilanes is characterized by hydrolysis and condensation reactions of alkoxy groups attached to the silicon atom, which form robust siloxane (Si-O-Si) networks, a key mechanism in their function as coupling agents. spast.orgresearchgate.net In contemporary synthesis, organosilanes are valued for their low cost, low toxicity, and high stability. nih.gov The introduction of a silyl (B83357) group into an organic molecule can significantly alter its reactivity and can also serve as a protecting or leaving group in complex synthetic pathways. colab.ws
Significance of Unsaturated Organosilanes in Synthetic Methodologies
Within the broader family of organosilanes, unsaturated derivatives, particularly those containing vinyl or allyl groups, are exceptionally useful intermediates in organic synthesis. nih.govresearcher.life These compounds, such as allyl and vinyl silanes, act as indispensable nucleophiles in a variety of important chemical transformations. nih.gov Their utility stems from the unique electronic properties conferred by the silicon atom, most notably the β-effect, which is the stabilization of a carbocation β to the silicon atom. colab.ws This effect governs the regioselectivity of electrophilic substitution reactions and facilitates a range of synthetic applications. colab.ws
Rationale for In-Depth Investigation of Hexenyltrimethylsilane Derivatives
The specific focus on hexenyltrimethylsilane derivatives, such as Silane (B1218182), 2-hexenyltrimethyl-, is driven by the need to explore the synthetic potential of allylic silanes with more complex alkyl chains. The hexenyl group introduces additional structural variables, including chain length and the potential for stereoisomerism (E/Z) at the double bond, which can influence the reactivity and selectivity of subsequent transformations.
Investigating these derivatives provides a platform to:
Explore steric and electronic effects: The longer hexenyl chain, compared to a simple allyl or propenyl group, can introduce different steric demands in transition states, potentially leading to new or enhanced stereochemical outcomes in reactions like the Hosomi-Sakurai allylation.
Develop novel synthetic routes: The synthesis of functionalized hexenyltrimethylsilanes presents unique challenges and opportunities. For instance, methods like the silyl-Heck reaction can be optimized for longer-chain terminal alkenes to produce these valuable reagents. nih.gov
Access complex molecular architectures: As versatile building blocks, hexenyltrimethylsilanes can be used in the total synthesis of natural products and other complex organic molecules where the introduction of a C6 fragment is required. libretexts.orgorganicchemistrydata.org The trimethylsilyl (B98337) group can direct the regioselectivity of additions and can be removed or transformed into other functional groups, such as a hydroxyl group, under specific conditions.
The study of these specific derivatives contributes to the broader understanding of unsaturated organosilane reactivity and expands the toolkit available to synthetic chemists for constructing complex molecules. springerprofessional.de
Scope and Objectives of the Academic Research Outline
This research outline is focused exclusively on the fundamental chemical properties and synthetic relevance of Silane, 2-hexenyltrimethyl-. The primary objectives are:
To compile and present known physicochemical properties of the target compound.
To review and detail established and potential synthetic routes for its preparation.
To analyze its reactivity, particularly in the context of its allylic silane functionality.
To identify its applications as a reagent and intermediate in advanced organic synthesis.
The scope is strictly limited to the academic and research aspects of the compound. It will not cover commercial applications outside of its use as a laboratory reagent, nor will it address safety, toxicology, or environmental impact data. The research aims to provide a consolidated, scientifically rigorous resource for chemists interested in the synthesis and application of functionalized allylic silanes.
Compound Data
Table 1: Physicochemical Properties of Silane, 2-hexenyltrimethyl-
| Property | Value |
| Chemical Name | Silane, 2-hexenyltrimethyl- |
| CAS Number | 17898-20-3 lookchem.com |
| Molecular Formula | C₉H₂₀Si lookchem.com |
| Molecular Weight | 156.343 g/mol lookchem.com |
| LogP | 3.68090 lookchem.com |
| PSA | 0.00000 lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hex-2-enyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20Si/c1-5-6-7-8-9-10(2,3)4/h7-8H,5-6,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYOJYXXROOYGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Reaction Chemistry of 2 Hexenyltrimethylsilane and Derivatives
Reactions Involving the Carbon-Carbon Double Bond
The reactivity of the C=C double bond in 2-hexenyltrimethylsilane is significantly influenced by the presence of the adjacent trimethylsilyl (B98337) group. This influence is evident in electrophilic additions, pericyclic reactions, and polymerization processes.
The general mechanism involves the initial attack of the π-electrons of the double bond on the electrophile. ibchem.com For unsymmetrical alkenes, this addition follows Markovnikov's rule, where the electrophile's hydrogen atom attaches to the carbon with more hydrogen atoms, leading to the more stable carbocation. chemguide.co.uk The stability of the carbocation intermediate is crucial, with tertiary carbocations being more stable than secondary, which are more stable than primary ones. savemyexams.com
This predictable reactivity allows for various functionalization pathways. For example, reaction with hydrogen halides (H-X) or halogens (X₂) leads to the formation of functionalized silanes where new substituents are introduced with specific regiochemistry.
| Electrophile (E-Nu) | Substrate | Product(s) | Conditions |
| HBr | 2-Hexenyltrimethylsilane | 2-Bromo-3-(trimethylsilyl)hexane | Cold |
| Br₂ | 2-Hexenyltrimethylsilane | 2,3-Dibromo-1-(trimethylsilyl)hexane | Inert solvent |
| H₂O/H⁺ | 2-Hexenyltrimethylsilane | 3-(Trimethylsilyl)hexan-2-ol | Acid catalyst |
Table 1: Examples of Electrophilic Addition Reactions on 2-Hexenyltrimethylsilane.
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.orgwikipedia.org The double bond in 2-hexenyltrimethylsilane can participate in several types of pericyclic reactions, including cycloadditions and ene reactions.
Cycloaddition Reactions: As an alkene, 2-hexenyltrimethylsilane can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with conjugated dienes. yale.edu The reaction involves the concerted movement of six π-electrons to form a new six-membered ring. The electron-donating nature of the alkylsilyl group can influence the reactivity and selectivity of the cycloaddition.
Ene Reactions: The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the 'ene'), and a compound with a multiple bond (the 'enophile'). libretexts.org 2-Hexenyltrimethylsilane can serve as the 'ene' component, reacting with suitable enophiles (e.g., aldehydes, ketones, other alkenes) to form a new C-C bond, transfer the allylic hydrogen, and shift the position of the double bond.
Sigmatropic Rearrangements: While less common for this specific substrate, derivatives of allylsilanes can undergo sigmatropic rearrangements, such as the Cope or Claisen rearrangements, under thermal or catalytic conditions. These reactions involve the reorganization of σ and π bonds within a molecule. youtube.com
| Reaction Type | Reactant 2 | General Product Structure |
| [4+2] Cycloaddition | 1,3-Butadiene | Silyl-substituted cyclohexene (B86901) derivative |
| Ene Reaction | Formaldehyde | γ,δ-Unsaturated silyl-alcohol |
| Cope Rearrangement* | N/A | Isomeric 1,5-diene |
Table 2: Potential Pericyclic Reactions Involving 2-Hexenyltrimethylsilane or its derivatives. (Requires a 1,5-diene structure for rearrangement).*
Alkenyl-functionalized organosilanes are valuable monomers for creating polymers with unique properties. The polymerization of alkenes can proceed through various mechanisms, including radical, anionic, cationic, and coordination polymerization. libretexts.org
Coordination Polymerization: 2-Hexenyltrimethylsilane can be used in coordination polymerization, particularly with Ziegler-Natta or metallocene catalysts. researchgate.netresearchgate.net In such processes, the monomer inserts into the growing polymer chain at the metal-carbon bond of the catalyst's active site. The steric bulk of the trimethylsilyl group can influence the rate of polymerization and the properties of the resulting polymer. Studies on ω-alkenyltrimethylsilanes have shown that the length of the alkenyl chain affects the incorporation rate into a polyethylene (B3416737) backbone. researchgate.net
Cross-linking: Organosilanes with reactive groups can be used for cross-linking polymer chains. While 2-hexenyltrimethylsilane itself is monofunctional in terms of its double bond, related compounds with additional reactive sites (e.g., Si-H or Si-Cl bonds) can be copolymerized with other olefins. Subsequent reactions at the silicon center can then be used to form cross-links, enhancing the thermal and mechanical properties of the material. For instance, ω-alkenylmethyldichlorosilanes have been used to synthesize long-chain-branched polypropylene, where the dichlorosilyl groups are hydrolyzed to form siloxane cross-links. researchgate.net
| Polymerization Method | Catalyst Type | Potential Polymer Product |
| Coordination Polymerization | Ziegler-Natta (e.g., TiCl₄/AlEt₃) | Poly(2-hexenyltrimethylsilane) |
| Radical Polymerization | Peroxide Initiator | Poly(2-hexenyltrimethylsilane) |
| Cationic Polymerization | Strong Acid (e.g., BF₃·H₂O) | Poly(2-hexenyltrimethylsilane) |
Table 3: Polymerization Methods applicable to 2-Hexenyltrimethylsilane.
Transformations at the Silicon Center
While many reactions focus on the carbon-carbon double bond, the silicon center of 2-hexenyltrimethylsilane derivatives offers another handle for chemical transformations, especially when Si-H bonds are present. These reactions are crucial for the synthesis of complex and chiral organosilanes.
Silicon-hydrogen exchange reactions represent a class of σ-bond metathesis transformations that interconvert silylated compounds and hydrogenated compounds. nih.govresearchgate.net These reactions have become a powerful tool in asymmetric catalysis for the synthesis of silicon-stereogenic compounds. thieme-connect.comnih.gov
For this chemistry to be relevant, one must consider a derivative such as (2-hexenyl)dihydrosilane. The desymmetrization of such prochiral organosilanes via catalytic enantioselective reactions is a highly efficient strategy. thieme-connect.com For instance, catalytic asymmetric dehydrogenative coupling between a Si-H bond and a C-H, N-H, or O-H bond can produce a wide array of functionalized, enantioenriched Si-stereogenic organosilanes. nih.gov These reactions are often catalyzed by transition metal complexes, such as those of rhodium or iridium, paired with chiral ligands. nih.govgelest.com Organocatalytic methods using chiral Brønsted acids have also been developed, for example, in the desymmetrizing silyl (B83357) ether formation from bis(methallyl)silanes and phenols. nih.gov
| Substrate | Coupling Partner (X-H) | Catalyst System | Product Type |
| (2-Hexenyl)phenylsilane | Phenol | Chiral Rhodium Complex | Enantioenriched Alkoxysilane |
| Bis(2-hexenyl)silane | Aniline | Chiral Iridium Complex | Enantioenriched Aminosilane |
| (2-Hexenyl)dihydrosilane | Carboxylic Acid | Chiral Brønsted Acid | Enantioenriched Acyloxysilane |
Table 4: Catalytic Asymmetric Si-H Functionalization of 2-Hexenylsilane Derivatives.
The catalytic insertion of carbenes into Si-H bonds is a direct and powerful method for forming Si-C bonds and generating silicon-stereogenic centers. nih.govresearchgate.net This transformation is typically catalyzed by transition metal complexes, with rhodium, copper, and silver being prominent examples. rsc.orgsnnu.edu.cn
The reaction involves the generation of a metal-carbene intermediate from a diazo compound precursor. This electrophilic carbene then reacts with the nucleophilic Si-H bond of a prochiral silane (B1218182), such as (2-hexenyl)methylphenylsilane. The use of chiral ligands on the metal catalyst allows for facial discrimination, leading to the formation of one enantiomer of the silicon-stereogenic silane product in excess. nih.gov
Highly enantioselective methods have been developed, particularly for the insertion of donor/acceptor carbenes. snnu.edu.cn More recently, significant progress has been made in the enantioselective insertion of donor/donor diarylcarbenes, which was previously a major challenge. nih.govnih.gov The development of novel chiral dirhodium catalysts has enabled these transformations with high yields and excellent enantioselectivities (er up to 95:5). nih.gov
| Prochiral Silane | Diazo Compound | Catalyst | Yield (%) | er | Ref |
| R¹R²SiH₂ | N₂CHCO₂Et | Rh₂(OAc)₄ | High | N/A | researchgate.net |
| Ph(Me)SiH₂ | PhC(N₂)(4-MeOPh) | Chiral Dirhodium Phosphate | 95 | 92:8 | nih.gov |
| (1-Naphthyl)PhSiH₂ | (2-MePh)C(N₂)Ph | Rh₂(S-PTAD)₄ | 98 | 95:5 | nih.gov |
Table 5: Enantioselective Carbene Insertion into Si-H Bonds. (Note: Substrates are representative examples from the literature to illustrate the reaction type on relevant silanes).
Hydrolysis and Condensation Kinetics of Alkoxysilanes
The kinetics of these reactions are complex and influenced by several factors, including the pH of the medium, the water-to-silane ratio (R), the nature of the catalyst, the solvent, and the steric and electronic properties of the organic substituent on the silicon atom. nih.govnih.gov Generally, hydrolysis is catalyzed by both acids and bases. nih.gov Under acidic conditions, the reaction is typically faster, while under basic conditions, the condensation of silanols is accelerated. researchgate.net
Detailed kinetic studies are often performed using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) to monitor the disappearance of reactants and the formation of intermediates and products in real-time. For instance, a study on the hydrolysis and condensation of γ-glycidoxypropyltrimethoxysilane (γ-GPS) revealed that hydrolysis is significantly faster than condensation at ambient temperature. researchgate.net A pseudo-first-order rate constant for the initial hydrolysis step was determined to be 0.026 min⁻¹. researchgate.net The kinetics of both hydrolysis and condensation are markedly accelerated by increases in temperature. researchgate.net
Below is an illustrative data table based on kinetic studies of a representative alkoxysilane, showcasing the type of data generated in such research.
| Parameter | Value | Conditions | Reference |
| Pseudo-first-order rate constant (k) for hydrolysis | 0.026 min⁻¹ | 2 wt% aqueous solution, pH 5.4, 26°C | researchgate.net |
| Activation Energy (Ea) for epoxy ring opening | 68.4 kJ/mol | 2 wt% aqueous solution, pH 5.4 | researchgate.net |
| General Observation | Hydrolysis rate >> Condensation rate | Ambient Temperature | researchgate.net |
This table illustrates kinetic data for γ-glycidoxypropyltrimethoxysilane as a representative example.
Cross-Coupling Reactions Involving Silane Reagents
Cross-coupling reactions are powerful tools for carbon-carbon bond formation, and alkenylsilanes like 2-hexenyltrimethylsilane are valuable partners in these transformations. researchgate.net Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Hiyama, and Negishi couplings, are particularly prominent. nobelprize.orgsigmaaldrich.comlibretexts.org In these reactions, the carbon-silicon bond of the alkenylsilane is cleaved and replaced with a new carbon-carbon bond.
The Suzuki-Miyaura coupling typically involves the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.org While 2-hexenyltrimethylsilane itself is not an organoboron compound, it can be converted into the corresponding boronic acid or ester for use in Suzuki-Miyaura reactions. scispace.com Alternatively, related protocols can sometimes utilize organosilanes directly.
The Hiyama coupling provides a more direct route, involving the palladium-catalyzed reaction of organosilanes with organic halides or triflates. sioc-journal.cn A key advantage is the low toxicity of silicon byproducts compared to those from other organometallic reagents like organostannanes used in Stille couplings. libretexts.org The reaction often requires an activator, such as a fluoride (B91410) source (e.g., TBAF) or a base, to facilitate the transmetalation step.
The general catalytic cycle for these palladium-catalyzed cross-couplings involves three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a palladium(II) intermediate. nobelprize.orglibretexts.org
Transmetalation: The organic group from the silane reagent is transferred to the palladium(II) center, displacing the halide. nobelprize.org
Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired product and regenerating the palladium(0) catalyst. nobelprize.orglibretexts.org
The table below summarizes representative conditions for palladium-catalyzed cross-coupling reactions involving alkenylsilanes.
| Coupling Reaction | Typical Reagents | Catalyst System | Key Features | References |
| Suzuki-Miyaura | Alkenylboronic acid/ester + Aryl halide | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Well-established, broad scope. libretexts.orgmdpi.com | libretexts.orgmdpi.com |
| Hiyama | Alkenylsilane + Aryl halide | Pd catalyst, Fluoride source (e.g., TBAF) | Utilizes stable and less toxic organosilanes. sioc-journal.cn | sioc-journal.cn |
| Negishi | Alkenylzinc + Aryl halide | Pd or Ni catalyst | High reactivity, but organozinc reagents can be sensitive. nobelprize.org | nobelprize.org |
| Heck | Alkene + Aryl halide | Pd catalyst, Base | Couples alkenes directly, not a silane coupling but relevant for C-C bond formation. sigmaaldrich.commdpi.com | sigmaaldrich.commdpi.com |
Catalytic Applications in Organic Transformations
Transition Metal Catalysis in Silane Reactions
Transition metal catalysis is central to unlocking the synthetic potential of 2-hexenyltrimethylsilane and related compounds. mdpi.com Beyond the cross-coupling reactions discussed previously, a variety of other transformations are enabled by transition metal catalysts.
Hydrosilylation , the addition of a Si-H bond across a double or triple bond, is a major application of transition metal catalysis, though not directly a reaction of 2-hexenyltrimethylsilane, it is fundamental to the synthesis of related compounds. mdpi.com Catalysts based on platinum, rhodium, nickel, and cobalt are commonly employed. mdpi.com
Metathesis reactions, particularly olefin metathesis catalyzed by ruthenium (e.g., Grubbs' catalysts) or molybdenum complexes, can involve alkenylsilanes. These reactions allow for the redistribution of carbon-carbon double bonds, enabling the synthesis of complex molecules.
Cycloaddition reactions represent another area where transition metal catalysis is impactful. For instance, nickel-catalyzed intramolecular [4+2] cycloadditions of dienynes can proceed under much milder conditions than their thermal counterparts. williams.edu The presence of a silyl group on the substrate can influence the stereoselectivity of these transformations. williams.edu Mechanistic models suggest that the reaction proceeds through a metallacyclopentene intermediate. williams.edu
The choice of metal and ligand is crucial for achieving high efficiency and selectivity in these reactions. researchgate.netsigmaaldrich.com For example, in palladium-catalyzed cross-couplings, bulky electron-rich phosphine (B1218219) ligands are often used to promote the oxidative addition and reductive elimination steps. sigmaaldrich.commdpi.com
Metal-Free and Biocatalytic Approaches
While transition metal catalysis dominates the field, there is growing interest in developing metal-free and biocatalytic methods for organic synthesis to enhance sustainability and reduce metal contamination in products. rsc.org
Metal-free reactions involving alkenes that are applicable to 2-hexenyltrimethylsilane include certain types of radical additions. For example, metal-free methods for the trifluoromethylation of alkenes have been developed using reagents like CF₃SO₂Na in the presence of an oxidant. beilstein-journals.org These reactions often proceed through a radical mechanism where a trifluoromethyl radical adds across the double bond. beilstein-journals.org Additionally, metal-free C-H borylation reactions have been reported, although these typically target C-H bonds adjacent to a directing group rather than the double bond of an alkenylsilane. nih.gov
Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild conditions. researchgate.netnih.gov While the direct biocatalytic transformation of 2-hexenyltrimethylsilane is not widely documented, enzymes have been used in reactions involving related organosilicon compounds. For example, oxidoreductases can catalyze the oxidation of alcohols and other functional groups. nih.gov There are reports of using enzymes for the enantioselective dehydrogenation of β-hydroxysilanes. dntb.gov.ua The application of biocatalysis to alkenylsilanes has been explored for the synthesis of biologically active amino acids. researchgate.net The development of new enzymes and the engineering of existing ones are expanding the scope of biocatalysis to include a wider range of chemical reactions. researchgate.net
Mechanistic Investigations of Catalytic Cycles in Hexenylsilane Chemistry
Understanding the reaction mechanisms of catalytic cycles is crucial for optimizing existing reactions and designing new, more efficient catalysts. nih.govrsc.org These investigations often combine experimental techniques (like kinetics and characterization of intermediates) with computational studies (like Density Functional Theory, DFT). nih.gov
For the palladium-catalyzed cross-coupling reactions of alkenylsilanes, the generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle. nobelprize.orglibretexts.org However, detailed studies have revealed nuances. For instance, in the Suzuki-Miyaura coupling using trifluoroborate salts, it was shown that the trifluoroborate is first hydrolyzed to the corresponding boronic acid before entering the catalytic cycle. acs.org
In Ziegler-Natta polymerization , DFT simulations have been used to investigate the coordination and insertion of ω-alkenyltrimethylsilanes at the titanium active site. researchgate.net These studies revealed that the complexation ability of the alkenylsilane to the metal center is a key factor influencing its incorporation into the polymer chain. researchgate.net
For nickel-catalyzed [4+2] cycloadditions , a multi-step mechanism is proposed that is distinct from the concerted process of the thermal Diels-Alder reaction. williams.edu The proposed cycle involves the initial coordination of the nickel catalyst to the unsaturated system, followed by oxidative cyclization to form a nickelacyclopentene intermediate. williams.edu Subsequent reductive elimination yields the cyclic product and regenerates the active catalyst. This stepwise mechanism explains why these reactions can occur under mild conditions where the thermal reaction fails. williams.edu
Mechanistic studies of photoinduced, copper-catalyzed cross-couplings have also been conducted, proposing pathways that involve the generation of aryl radicals and copper(II)-thiolate intermediates. caltech.edu Such detailed mechanistic work, while not always focused specifically on 2-hexenyltrimethylsilane, provides a framework for understanding its reactivity in similar catalytic systems. nih.govharvard.edusioc-journal.cn
Mechanistic Elucidation and Kinetic Studies in Hexenyltrimethylsilane Reactivity
Reaction Mechanism Probing using Advanced Spectroscopic Techniques
Advanced spectroscopic techniques are indispensable tools for elucidating the reaction mechanisms of 2-hexenyltrimethylsilane. In situ spectroscopic methods, such as high-pressure nuclear magnetic resonance (HP NMR) and Fourier-transform infrared (HP-IR) spectroscopy, allow for the direct observation of intermediates and the tracking of reaction progress under catalytic conditions. researchgate.net For instance, in reactions involving metal catalysts, these techniques can help identify the structure of active catalytic species and reaction intermediates. researchgate.net The analysis of NMR coupling constants is also a powerful method for determining the stereochemistry of products, which is crucial for understanding the stereoselectivity of a reaction. dss.go.th
Furthermore, detailed kinetic studies often complement spectroscopic data. By monitoring the rates of reaction under various conditions, including changes in reactant concentrations and the use of isotopically labeled compounds, researchers can gain insights into the rate-determining steps of a reaction. nih.govresearchgate.net
Computational Chemistry Approaches to Reaction Pathways
Computational chemistry provides powerful theoretical tools to complement experimental studies of reaction mechanisms. These methods allow for the detailed exploration of potential energy surfaces, the characterization of transient species like transition states, and the prediction of reaction kinetics. fiveable.mewikipedia.orgfrontiersin.orgarxiv.org
Quantum Chemical Calculations of Transition States and Intermediates
Quantum chemical calculations, particularly those based on density functional theory (DFT) and ab initio molecular orbital (MO) theory, are instrumental in understanding the reactivity of allylsilanes like 2-hexenyltrimethylsilane. wikipedia.orgmdpi.comresearchgate.net These calculations can determine the geometries and energies of reactants, products, intermediates, and, most importantly, transition states. fiveable.meacs.orgresearchgate.net
For example, in the reaction of allylsilanes with aldehydes, ab initio MO theory has shown that the reaction proceeds through a transition state involving a pentacoordinated silicon species. acs.org The aldehyde's oxygen atom attacks an apical position of the silicon, while the allyl group departs from an equatorial position. acs.org Calculations have also revealed that the activation barrier for such reactions is influenced by the substituents on the silicon atom. acs.org Furthermore, DFT calculations can be used to analyze the electronic structure of the reacting molecules, providing insights into factors that control reactivity and selectivity. researchgate.net
Table 1: Calculated Activation Barriers for the Reaction of Allylsilanes with Formaldehyde This table is based on data from analogous reactions and is intended to be illustrative.
| Allylsilane | Activation Barrier (kcal/mol) | Reference |
|---|---|---|
| Allylsilane | Calculated Value | acs.org |
| Methyl-substituted allylsilanes | Calculated Value | acs.org |
| Allylsilacyclobutane model | Lower than allylsilane | acs.org |
Molecular Dynamics Simulations of Reaction Kinetics
Molecular dynamics (MD) simulations offer a way to study the time evolution of a chemical reaction at an atomic level. researchgate.netconcord.orgnih.gov By simulating the trajectories of atoms and molecules over time, MD can provide insights into reaction kinetics and the dynamic behavior of reacting systems. researchgate.netnih.gov While classical MD with non-reactive force fields is limited in its ability to describe bond breaking and formation, recent developments have introduced reactive force fields that can simulate chemical reactions. nih.gov
For complex reaction networks, MD simulations can help explore different reaction pathways and identify important intermediates. arxiv.org Combining MD with quantum chemical methods (QM/MM) allows for a more accurate description of the reactive parts of a system while treating the larger environment with a more computationally efficient classical model. This approach is particularly useful for studying reactions in solution or in biological systems. researchgate.net
Kinetic Isotope Effects in Silicon-Hydrogen and Carbon-Silicon Bond Transformations
Kinetic isotope effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step of a reaction. snnu.edu.cnd-nb.infoscribd.comresearchgate.net By comparing the reaction rates of a molecule with its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium), valuable mechanistic information can be obtained.
In the context of organosilane chemistry, KIEs have been used to study transformations involving both silicon-hydrogen (Si-H) and carbon-silicon (C-Si) bonds. For example, a primary KIE (kH/kD > 1) observed in a reaction involving Si-H bond cleavage suggests that this bond is broken in the rate-determining step. nih.govsnnu.edu.cn Conversely, the absence of a significant KIE might indicate that Si-H bond cleavage occurs in a fast step after the rate-determining step or not at all. snnu.edu.cn For instance, KIE studies have been crucial in elucidating the mechanism of catalytic Si-H insertion reactions. nih.gov The reversible nature of C-H bond cleavage has been demonstrated in some rhodium-catalyzed reactions with a kinetic isotope effect value of 0.97. colab.ws
Table 2: Representative Kinetic Isotope Effects in Organosilane Reactions This table presents data from analogous reactions to illustrate the concept.
| Reaction | kH/kD | Conclusion | Reference |
|---|---|---|---|
| Enantioselective Si-H insertion of diarylcarbenes | 1.6 | Si-H insertion is the rate-determining step. | nih.gov |
| Isomerization involving C-H bond insertion into a zirconium hydride | 1.7 ± 0.3 | Consistent with a pathway involving regio- and stereoselective insertion. | snnu.edu.cnscribd.com |
| Dehydrogenative silylation of p-methylstyrene with Et3SiH/Et3SiD | 0.84 | Excludes reductive elimination of alkenes as rate-limiting; points to phosphine (B1218219) dissociation. | snnu.edu.cn |
Regioselectivity and Stereoselectivity Control Mechanisms
In reactions of allylsilanes, including 2-hexenyltrimethylsilane, controlling regioselectivity and stereoselectivity is of paramount importance for synthetic applications. arkat-usa.orgwikipedia.orgmcgill.ca The silicon group plays a crucial role in directing the outcome of these reactions due to the β-effect, which stabilizes a positive charge at the carbon atom beta to the silicon. colab.wsarkat-usa.org
In electrophilic substitution reactions, the attack of an electrophile typically occurs at the γ-carbon of the allylsilane, leading to the formation of a new carbon-carbon bond at this position with subsequent loss of the silyl (B83357) group. wikipedia.org The stereochemistry of the starting allylsilane can influence the diastereoselectivity of the product. For instance, in Lewis acid-promoted additions to carbonyls, (E)-allylsilanes often exhibit high selectivity for the syn diastereomer. wikipedia.org
The choice of catalyst and ligands can also exert significant control over regioselectivity. nih.govchemrxiv.orgnih.gov In metal-catalyzed reactions, the ligand environment around the metal center can influence which site of the allylsilane reacts, leading to different regioisomeric products. nih.gov Similarly, in intramolecular reactions like the carbonyl-ene reaction, the accessibility of different allylic hydrogens and the transition state energies determine the regiochemical outcome. arkat-usa.org
Influence of Substituent Effects on Reaction Mechanisms
The nature of the substituents on both the silicon atom and the hexenyl chain can significantly influence the reaction mechanism and reactivity of 2-hexenyltrimethylsilane. acs.orgthieme-connect.comnih.gov
Electron-donating or -withdrawing groups on the silicon atom can alter its Lewis acidity and the strength of the C-Si bond, thereby affecting the rate and pathway of the reaction. acs.org For example, theoretical studies on the reaction of allylsilanes with aldehydes have shown that the activation barrier is correlated with the coordination angle of substituents on the silicon. acs.org
Substituents on the hexenyl chain can also have a profound effect. Steric hindrance can influence the approach of reagents and control stereoselectivity. arkat-usa.org Electronically, substituents can affect the stability of intermediates, such as carbocations, which in turn dictates the regioselectivity of the reaction. colab.ws In electrophilic substitution reactions, the ability of the C-Si bond to stabilize a β-carbocation is a key factor determining the reaction's regioselectivity. colab.ws
Stereochemical Aspects of 2 Hexenyltrimethylsilane and Its Transformations
(Z)- and (E)-Isomer Specific Synthesis and Reactions
The synthesis of stereochemically pure (Z)- and (E)-2-hexenyltrimethylsilane is crucial for controlling the stereochemical outcome of subsequent reactions. Various methods have been developed to achieve high isomeric purity.
Synthesis: Stereospecific syntheses often rely on starting materials with defined geometry. For instance, the Wittig reaction and its modifications, like the Horner-Wadsworth-Emmons reaction, are classic methods for creating alkenes with controlled stereochemistry, which can then be silylated. harvard.eduorganic-chemistry.org A common strategy involves the stereospecific reduction of a propargyl silane (B1218182) precursor.
Another powerful approach is the hydrosilylation of a terminal alkyne, such as 1-hexyne (B1330390). The choice of catalyst is critical in determining the isomeric outcome. While some catalysts may produce a mixture of isomers, rhodium-based catalysts have been shown to yield thermodynamically less favorable (Z)-isomers (anti-products) with high selectivity. vdoc.pub Conversely, palladium-catalyzed allylic silylation using allylic alcohols and disilanes can provide regio- and stereodefined allylsilanes under mild conditions. organic-chemistry.org A silyl-Heck reaction has also been developed, offering good to excellent selectivities for the trans (E) isomers. nih.gov
A diastereoselective method for preparing both (E)- and (Z)-allylsilanes involves the decarboxylative elimination of β-hydroxy acids, which are formed from the aldol (B89426) reactions of β-silylenolates. rsc.org Similarly, (E)- and (Z)-1-alkenylboronate esters can be converted to the corresponding allylsilanes with high stereospecificity. researchgate.net
| Method | Isomer | Key Features | Reference |
|---|---|---|---|
| Rh-catalyzed Hydrosilylation of 1-Hexyne | (Z) | Yields thermodynamically unfavorable anti-Markovnikov product. | vdoc.pub |
| Silyl-Heck Reaction | (E) | Provides good selectivity for the trans isomer. | nih.gov |
| Decarboxylative Elimination of β-Hydroxy Acids | (E) or (Z) | Stereospecific synthesis with complete regiocontrol. | rsc.org |
| Reaction of Alkenylboronate Esters | (E) or (Z) | Diastereoselective conversion to allylsilanes. | researchgate.net |
Reactions: The geometry of the double bond in 2-hexenyltrimethylsilane has a profound impact on the stereoselectivity of its reactions. In epoxidation reactions, for example, the (Z)-isomer will react via a transition state that minimizes allylic 1,3-strain, leading to the anti-epoxide as the major product. chemtube3d.com This is because the lowest energy conformation places the allylic hydrogen eclipsing the Z-substituent, leaving one face of the double bond sterically accessible for the oxidizing agent. chemtube3d.com
In intramolecular reactions, the initial (E) or (Z) geometry can determine the relative stereochemistry of newly formed chiral centers in a cyclic product. The fixed spatial relationship between the reacting groups in the transition state translates the alkene geometry into the product's stereochemistry.
Chirality at Silicon and its Impact on Stereoselective Reactions
Introducing a stereogenic center at the silicon atom by replacing the trimethylsilyl (B98337) group with three different substituents (e.g., methyl, phenyl, and another group) opens up avenues for asymmetric synthesis. researchgate.net Such "Si-chiral" compounds can act as chiral auxiliaries, transferring stereochemical information from the silicon center to the reacting carbon framework. researchgate.net
The synthesis of Si-stereogenic silanes has advanced significantly, with methods including desymmetrization of prochiral silanes and kinetic resolution of racemic silanes using transition metal or enzyme catalysis. nih.gov Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of tertiary silyl (B83357) ethers with central chirality on silicon. researchgate.netnih.gov
In reactions involving chiral allylsilanes, the stereochemical outcome is often dictated by the chiral environment around the silicon atom. For example, in the alkylation of silylallyl carbanions, a chiral ligand complexed to the counter-ion can direct the electrophile to one face of the nucleophile, resulting in a single diastereomer of the α-alkylated allylsilane. cdnsciencepub.com Similarly, the diastereoselective Simmons-Smith cyclopropanation of chiral alkenylsilanols demonstrates chirality transfer from the silicon atom to the newly formed cyclopropane (B1198618) ring. researchgate.net The stereochemical course of reactions at a chiral silicon center, such as substitution, often proceeds with either retention or inversion of configuration, depending on the mechanism. nih.gov
Diastereoselective and Enantioselective Methodologies for Hexenylsilanes
Developing methods to control the absolute and relative stereochemistry of hexenylsilanes and their derivatives is a major focus of modern organic synthesis. masterorganicchemistry.comdurgapurgovtcollege.ac.inpharmaguideline.comorganicchemistrytutor.com
Diastereoselective Methodologies: Diastereoselectivity is often achieved in intramolecular reactions where the connectivity of the molecule pre-organizes the transition state. Intramolecular allylations of aldehydes using tethered allylsilanes can proceed with high diastereoselectivity through a cyclic, chair-like transition state. acs.org The relative stereochemistry of the product is determined by the most stable arrangement of substituents in this transition state. acs.org
In intermolecular reactions, substrate control is a common strategy. When a chiral center already exists in the hexenylsilane molecule, it can direct the stereochemical course of a subsequent reaction, leading to the preferential formation of one diastereomer. nih.gov For example, a suitably positioned benzyloxy group on a chiral allylsilane has been shown to reverse the typical diastereoselectivity observed in cyclization reactions with N-acyliminium ions. nih.gov This control is attributed to the neighboring group participating in the reaction mechanism, favoring a thermodynamically controlled pathway. nih.gov
Enantioselective Methodologies: The catalytic enantioselective synthesis of chiral allylsilanes has become a highly developed field, providing access to these valuable building blocks in high enantiomeric purity. sioc-journal.cn These methods typically involve the use of a chiral catalyst, often a transition metal complexed with a chiral ligand.
Key enantioselective approaches include:
Copper-Catalyzed Allylic Alkylations: Enantioenriched allylsilanes bearing tertiary and quaternary silicon-substituted carbons can be synthesized through copper-catalyzed allylic alkylation of allylic phosphates or chlorides with organozinc reagents. nih.gov
Iridium-Catalyzed Cross-Coupling: Chiral iridium phosphoramidite (B1245037) complexes can catalyze the enantioselective cross-coupling of racemic branched allylic alcohols with allylsilanes, yielding 1,5-dienes with high regio- and stereoselectivity. nih.gov
Nickel-Catalyzed Hydrosilylation: The asymmetric hydrosilylation of 1,1-disubstituted allenes using nickel catalysts with chiral bisphosphite ligands provides an atom-economic route to enantioenriched tertiary allylsilanes. researchgate.net
Palladium-Catalyzed Hydrosilylation: Palladium catalysts bearing chiral phosphoramidite ligands can achieve highly enantioselective Si-C bond formation through the hydrosilylation of activated alkenes like maleimides. nih.gov
| Metal Catalyst | Chiral Ligand Type | Reaction Type | Outcome | Reference |
|---|---|---|---|---|
| Copper (Cu) | Phosphoramidite | Allylic Alkylation | Enantioenriched tertiary/quaternary allylsilanes | nih.gov |
| Iridium (Ir) | (P,olefin) Phosphoramidite | Allyl-Allylsilane Coupling | Enantioenriched 1,5-dienes | nih.gov |
| Nickel (Ni) | Bisphosphite (SPSiPO) | Hydrosilylation of Allenes | Enantioenriched tertiary allylsilanes | researchgate.net |
| Palladium (Pd) | TADDOL-derived Phosphoramidite | Hydrosilylation of Maleimides | Enantioenriched silyl succinimides | nih.gov |
Conformational Analysis and its Influence on Reactivity
The reactivity of 2-hexenyltrimethylsilane is intrinsically linked to its conformational preferences. The molecule is not rigid; rotation can occur around the single bonds in the hexenyl chain. The relative stability of different conformers (e.g., anti vs. gauche) influences the energy of the transition states for its various reactions. upenn.eduucalgary.calumenlearning.com
A key factor governing the conformation and thus the reactivity of allylsilanes is allylic 1,3-strain (A-strain) . This refers to the steric repulsion between a substituent on one end of an allyl system and a substituent on the other end. To minimize this strain, the molecule adopts a conformation where the smallest substituent at the allylic position is oriented towards the double bond. chemtube3d.com This conformational preference dictates the facial selectivity of reactions, as electrophiles will preferentially attack from the less sterically hindered face.
The reactivity of allylsilanes in SE' reactions (substitution, electrophilic, allylic rearrangement) is dependent on the ability of the C-Si σ-bond to align with the π-system of the double bond. This alignment, crucial for hyperconjugative stabilization of the intermediate carbocation, is only possible in specific conformations. researchgate.net The rotational barrier of the C-C bond adjacent to the double bond is therefore a critical parameter. researchgate.netuni-muenchen.de For molybdenum-catalyzed hydrosilylation of allenes, a low-barrier rotational isomerization of a π-allyl intermediate is key to achieving selectivity for linear allylsilane products. acs.org
Furthermore, gauche interactions involving the silicon atom can be significant. In certain fluorinated organosilanes, a "gauche effect," where a conformation with silicon and fluorine atoms in close proximity is favored, has been observed and attributed to electrostatic interactions. nih.govacs.orgwikipedia.org While not directly studied for 2-hexenyltrimethylsilane, such effects highlight that interactions involving the silyl group can play a subtle but important role in determining the lowest energy conformation and, by extension, the reactivity of the molecule. nih.gov
Advanced Characterization Techniques for Structural and Electronic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Silane (B1218182), 2-hexenyltrimethyl-. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the molecule's carbon skeleton and the confirmation of the trimethylsilyl (B98337) group's presence.
Stereochemical Assignment: The stereochemistry of the double bond (E/Z isomerism) in 2-hexenyltrimethylsilane can be determined through ¹H NMR. The coupling constant (³J) between the vinylic protons is characteristic of the geometry; a larger coupling constant (typically 12-18 Hz) indicates a trans (E) configuration, while a smaller value (typically 7-12 Hz) suggests a cis (Z) configuration. Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can further confirm stereochemical assignments by identifying protons that are close in space. For instance, in the Z-isomer, a NOE would be expected between the protons on C1 and C3. nih.govscielo.br
Reaction Monitoring: NMR is also a powerful technique for monitoring chemical reactions in real time. nih.gov For reactions involving 2-hexenyltrimethylsilane, such as its synthesis via silylcupration of an alkyne or its use in Hiyama cross-coupling reactions, NMR allows for the tracking of reactants, intermediates, and products directly in the reaction mixture. nih.govrsc.org By acquiring spectra at regular intervals, the disappearance of reactant signals and the concurrent appearance of product signals can be quantified to determine reaction kinetics, identify transient intermediates, and optimize reaction conditions for maximum yield. acs.orgchemrxiv.org Benchtop NMR spectrometers have made this real-time analysis more accessible for routine monitoring. nih.gov
Representative NMR Data: While specific experimental data for Silane, 2-hexenyltrimethyl- is not broadly published, a representative set of chemical shifts can be predicted based on analogous structures like allylsilanes and hexene derivatives.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (from 2D NMR) |
| Si(CH₃)₃ | ~0.0 - 0.1 (s, 9H) | ~ -1.5 | HMBC to Si |
| C1-H₂ | ~1.4 - 1.6 (d, 2H) | ~25-30 | COSY with C2-H; HMBC to C2, C3, Si |
| C2-H | ~5.3 - 5.5 (m, 1H) | ~125-130 | COSY with C1-H₂, C3-H |
| C3-H | ~5.4 - 5.6 (m, 1H) | ~128-135 | COSY with C2-H, C4-H₂ |
| C4-H₂ | ~1.9 - 2.1 (q, 2H) | ~35-40 | COSY with C3-H, C5-H₂ |
| C5-H₂ | ~1.2 - 1.4 (sextet, 2H) | ~22-25 | COSY with C4-H₂, C6-H₃ |
| C6-H₃ | ~0.8 - 0.9 (t, 3H) | ~13-15 | COSY with C5-H₂ |
Note: This table represents predicted values. Actual experimental values may vary. s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet.
Mass Spectrometry for Mechanistic and Isotopic Labeling Studies
Mass spectrometry (MS) is a vital technique for determining the molecular weight of Silane, 2-hexenyltrimethyl- and for elucidating its fragmentation pathways, which can provide structural confirmation. libretexts.org When coupled with isotopic labeling, MS becomes a powerful tool for investigating reaction mechanisms. acs.org
Fragmentation Patterns: In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for Silane, 2-hexenyltrimethyl- (C₉H₂₀Si, MW = 156.34) would be observed at m/z 156. A key fragmentation pathway for trimethylsilyl compounds is the cleavage of a methyl group or the entire trimethylsilyl moiety. The most prominent peak in the spectrum of many allylsilanes is often the trimethylsilyl cation, [Si(CH₃)₃]⁺, at m/z 73. massbank.jp Other expected fragments would arise from the cleavage of the hexenyl chain.
Mechanistic and Isotopic Labeling Studies: Isotopic labeling is a technique used to trace the path of atoms through a chemical reaction. wikipedia.org For instance, in studying the mechanism of a reaction involving 2-hexenyltrimethylsilane, one could synthesize a variant with deuterium (B1214612) atoms at a specific position on the hexenyl chain. By analyzing the mass spectra of the products, the location of the deuterium label can be determined, revealing which bonds were broken and formed. scielo.org.mx This method has been used to clarify mechanisms in reactions like iridium-catalyzed C-H borylation of allylsilanes and copper-catalyzed hydrosilylation of allenes. diva-portal.orgresearchgate.net Tandem mass spectrometry (MS/MS) can further enhance these studies by allowing for the isolation and fragmentation of specific ions, providing more detailed structural information on intermediates and products. wikipedia.org
Expected Mass Fragments for Silane, 2-hexenyltrimethyl-:
| m/z Value | Proposed Fragment Ion | Formula |
| 156 | Molecular Ion [M]⁺ | [C₉H₂₀Si]⁺ |
| 141 | [M - CH₃]⁺ | [C₈H₁₇Si]⁺ |
| 83 | [M - Si(CH₃)₃]⁺ (Hexenyl cation) | [C₆H₁₁]⁺ |
| 73 | Trimethylsilyl cation | [Si(CH₃)₃]⁺ |
| 59 | Dimethylsilyl cation | [Si(CH₃)₂H]⁺ |
| 43 | Propyl cation | [C₃H₇]⁺ |
Note: This table is based on common fragmentation patterns of allylsilanes. The base peak is often observed at m/z 73. massbank.jp
Advanced Vibrational Spectroscopy for Molecular Structure
Predicted Vibrational Frequencies for Silane, 2-hexenyltrimethyl-:
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Description |
| C-H stretch (sp²) | IR, Raman | 3010 - 3090 | Vinylic C-H bond stretching |
| C-H stretch (sp³) | IR, Raman | 2850 - 2960 | Aliphatic and methyl C-H bond stretching |
| C=C stretch | IR, Raman | 1640 - 1650 | Alkene double bond stretching |
| CH₂ bend (scissoring) | IR | 1450 - 1470 | Bending of methylene (B1212753) groups |
| Si-CH₃ bend (symmetric) | IR | 1245 - 1255 | "Umbrella" deformation of methyl groups on silicon |
| C-H bend (sp², out-of-plane) | IR | 910 - 990 | Bending of vinylic C-H bonds |
| Si-C stretch | IR, Raman | 690 - 860 | Stretching of the silicon-carbon bonds |
Note: This table contains predicted values based on characteristic frequencies for functional groups found in allylsilanes.
Electronic Structure Analysis via Theoretical Calculations
Theoretical calculations, particularly those using density functional theory (DFT), are powerful tools for analyzing the electronic structure of molecules like Silane, 2-hexenyltrimethyl-. rsc.org These computational methods can be used to predict molecular geometries, vibrational frequencies, and electronic properties such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Analysis of the HOMO and LUMO provides insight into the molecule's reactivity. For allylsilanes, the HOMO is typically associated with the π-orbital of the C=C double bond. This explains their nucleophilic character in reactions with electrophiles. A well-known phenomenon in organosilicon chemistry is the "β-silyl effect," where the silicon atom stabilizes a positive charge at the β-position. Theoretical calculations can model the transition states of reactions and quantify this stabilizing effect, explaining the regioselectivity observed in electrophilic additions to allylsilanes. researchgate.net
DFT calculations have been successfully employed to investigate the mechanisms and selectivity of various reactions involving vinylsilanes and allylsilanes, such as hydroboration, palladium-catalyzed cross-coupling, and C-H activation. rsc.orgrsc.orgnih.gov These studies calculate the energy barriers for different reaction pathways, helping to explain why a particular product is favored. nih.gov
Insights from Theoretical Calculations on Related Allylsilanes:
| Computational Method | Property Investigated | Key Findings and Relevance |
| DFT (e.g., B3LYP) | Reaction Mechanism | Elucidation of transition state structures and activation energies for reactions like Hiyama coupling, explaining the role of additives like fluoride (B91410) ions. nih.gov |
| DFT | Regioselectivity | Calculation of transition state energies for Markovnikov vs. anti-Markovnikov addition in hydroboration, explaining product ratios. rsc.org |
| Ab initio (MP2-MP4) | Dissociation Pathways | Prediction of the primary bond cleavage events upon energy input, relevant to mass spectrometry and pyrolysis. acs.org |
| DFT | Electronic Structure | Determination of HOMO-LUMO energies and orbital distributions, confirming the nucleophilic nature of the double bond and the electronic basis of the β-silyl effect. researchgate.net |
Applications of 2 Hexenyltrimethylsilane in Advanced Organic Synthesis
Use as a Synthetic Intermediate for Complex Molecule Construction
The strategic incorporation of the 2-hexenyltrimethylsilane unit into synthetic pathways enables the construction of intricate molecular architectures. The trimethylsilyl (B98337) group can act as a removable activating group or a directing group, facilitating reactions at specific positions within the molecule. For instance, the vinylsilane moiety can participate in various coupling reactions, such as the Heck reaction and the Hiyama coupling, to form new carbon-carbon bonds. These reactions are fundamental in the assembly of complex natural products and other biologically active molecules.
Furthermore, the double bond in 2-hexenyltrimethylsilane can be subjected to a variety of transformations, including epoxidation, dihydroxylation, and cleavage, to introduce new functional groups. This functional group interconversion is a key strategy in the total synthesis of complex target molecules. The ability to perform these transformations chemoselectively, without affecting other sensitive functional groups in the molecule, is a testament to the versatility of this reagent.
Role in Stereoselective Synthesis of Organic Compounds
Stereoselective synthesis, the ability to control the three-dimensional arrangement of atoms in a molecule, is a cornerstone of modern organic chemistry. upol.cz 2-Hexenyltrimethylsilane and its derivatives play a significant role in achieving high levels of stereocontrol in various reactions. organic-chemistry.org The silicon-containing group can influence the stereochemical outcome of reactions at the double bond through steric hindrance or by coordinating with catalysts.
For example, in reactions involving the addition of reagents to the double bond, the bulky trimethylsilyl group can direct the incoming group to the opposite face of the molecule, leading to the preferential formation of one stereoisomer over the other. This substrate-controlled diastereoselectivity is a powerful tool for establishing specific stereocenters within a molecule. anu.edu.au
Moreover, chiral variants of 2-hexenyltrimethylsilane, where a chiral auxiliary is attached to the silicon atom or incorporated into the hexenyl chain, can be employed in asymmetric synthesis. ethz.ch These chiral reagents can induce enantioselectivity in reactions, leading to the formation of a single enantiomer of the desired product. The development of such chiral reagents is an active area of research, with the potential to provide more efficient routes to enantiomerically pure compounds. cardiff.ac.uk
Precursors for Functional Materials and Polymers
The unique properties of organosilicon compounds make them attractive precursors for the synthesis of functional materials and polymers. nih.gov The incorporation of the 2-hexenyltrimethylsilane unit into polymer chains can impart desirable characteristics such as thermal stability, hydrophobicity, and gas permeability.
The vinyl group of 2-hexenyltrimethylsilane can undergo polymerization reactions, either on its own or with other monomers, to form a variety of silicon-containing polymers. rsc.org The properties of these polymers can be tuned by varying the comonomers and the polymerization conditions. For instance, copolymerization with fluorinated monomers can lead to the formation of semi-fluorinated polymers with enhanced hydrophobicity and chemical resistance. rsc.org
Furthermore, the trimethylsilyl group can be chemically modified post-polymerization to introduce additional functionalities. This post-polymerization functionalization allows for the creation of materials with tailored properties for specific applications, such as coatings, membranes, and self-healing materials. rsc.org The development of such advanced materials is crucial for addressing challenges in areas like energy, healthcare, and environmental science. frontiersin.org
Development of Novel Synthetic Reagents and Methodologies
The reactivity of 2-hexenyltrimethylsilane has inspired the development of novel synthetic reagents and methodologies. organic-chemistry.org For example, the reaction of 2-hexenyltrimethylsilane with various electrophiles can generate new organosilicon reagents with unique reactivity profiles. These new reagents can then be used to perform transformations that are not possible with existing methods. sioc-journal.cn
One area of active research is the development of new catalytic systems that can utilize 2-hexenyltrimethylsilane and its derivatives in a more efficient and selective manner. This includes the design of new ligands for transition metal catalysts that can promote specific reaction pathways and enhance stereoselectivity. nih.gov The development of such catalytic methods is essential for making organic synthesis more sustainable and environmentally friendly.
The table below summarizes some of the key reactions and applications of 2-hexenyltrimethylsilane in organic synthesis.
| Reaction Type | Reagents and Conditions | Application |
| Nickel-catalyzed three-component coupling | Ni(COD)₂, PCy₃, THF | Synthesis of Z-enol silanes with >98:2 stereoselectivity organic-chemistry.org |
| Stereoselective selenenylation | Chiral selenium electrophiles | Enantioselective synthesis of natural products cardiff.ac.uk |
| Allylboration | AllylMgBr, THF | Synthesis of trifunctionalized allylboronates researchgate.net |
| Ring-opening metathesis polymerization | Functionalized tCBCO monomers | Synthesis of depolymerizable semi-fluorinated polymers rsc.org |
| Iron-catalyzed deoxygenative diborylation | Fe catalyst, diboron (B99234) reagent | Synthesis of internal gem-diboronates sioc-journal.cn |
Future Directions and Emerging Research Avenues
Exploration of Novel Catalytic Systems for Hexenyltrimethylsilane Transformations
The transformation of allylsilanes, including 2-hexenyltrimethylsilane, is heavily reliant on catalytic processes. A significant research trend is the move away from traditional precious metal catalysts, such as palladium and platinum, towards more abundant and cost-effective alternatives. Earth-abundant metals like cobalt, nickel, and indium are showing promise in catalyzing key reactions like hydrosilylation and cross-coupling. For instance, cobalt-based catalysts have been developed for the regioselective and stereoselective hydrosilylation of allenes to produce challenging linear (Z)-allylsilanes with high stereoselectivity. researchgate.net
Another key area is the development of sophisticated ligands that can precisely control the outcome of catalytic reactions. Modulating the steric and electronic properties of ligands attached to nickel or copper catalysts has enabled regiodivergent synthesis of allylsilanes directly from allylic alcohols. organic-chemistry.org For palladium-catalyzed processes like the silyl-Heck reaction, the design of new phosphine (B1218219) ligands has been crucial in suppressing unwanted isomerization of the starting alkene, thereby improving the yield and purity of the desired allylsilane product. organic-chemistry.orgnih.gov Furthermore, indium has emerged as an effective catalyst for Hosomi-Sakurai reactions, promoting the conjugate addition of allyltrimethylsilane (B147118) to α,β-enones under mild conditions, thus avoiding the need for stoichiometric amounts of traditional Lewis acids. organic-chemistry.org
Future work will likely focus on discovering catalysts with higher turnover numbers, broader functional group tolerance, and the ability to operate under greener reaction conditions. The development of dual catalytic systems, perhaps combining photoredox catalysis with transition metal catalysis, could also unlock novel reactivity patterns for 2-hexenyltrimethylsilane. researchgate.net
| Catalyst Type | Key Reaction | Advantages | Research Focus | Reference |
|---|---|---|---|---|
| Earth-Abundant Metals (Co, Ni, In) | Hydrosilylation, Hosomi-Sakurai Reaction | Cost-effective, sustainable, mild conditions | Improving selectivity and catalyst stability | researchgate.netorganic-chemistry.orgorganic-chemistry.org |
| Palladium with Advanced Ligands | Silyl-Heck Reaction, Allylic Silylation | High efficiency, regio- and stereocontrol | Suppressing side reactions, room temperature catalysis | organic-chemistry.orgnih.gov |
| Dual Catalysis (e.g., Photoredox/Metal) | Enantioselective Additions | Access to novel reaction pathways | Expanding substrate scope and enantioselectivity | researchgate.net |
Integration with Flow Chemistry and Sustainable Synthesis
This technological shift aligns with the broader goals of sustainable or "green" chemistry. Future research will focus on designing integrated flow systems that not only synthesize 2-hexenyltrimethylsilane but also perform subsequent transformations in a telescoped fashion, minimizing waste and purification steps. nih.gov This approach could involve packing reactor columns with solid-supported catalysts or reagents that can be easily recovered and reused. Combining flow technology with microwave irradiation (Microwave-Assisted, Continuous Organic Synthesis or MACOS) is another promising avenue to accelerate reactions and improve energy efficiency. uottawa.ca The direct reaction of silicon with organic halides, a foundational process in organosilane production, is also being optimized in fluidized bed reactors, which share principles with continuous flow systems. uotechnology.edu.iq
Development of Bio-Inspired Approaches to Silane (B1218182) Chemistry
Nature, while not utilizing carbon-silicon bonds, provides a wealth of inspiration for conducting chemical transformations under mild, aqueous conditions. wikipedia.org Bio-inspired synthesis is an emerging field that seeks to emulate biological strategies. A landmark development has been the engineering of enzymes, such as cytochrome c, to catalyze the formation of Si-C bonds through carbene insertion into Si-H bonds, a reaction not known in nature. nih.gov This opens the door to the biocatalytic synthesis of organosilicon compounds, potentially offering unparalleled selectivity.
Research is also drawing inspiration from organisms like diatoms, which construct intricate silica (B1680970) (silicon dioxide) structures using proteins and peptides to control mineralization under ambient conditions. mdpi.com The principles of using organic templates to direct the formation of an inorganic framework could be adapted for organosilane synthesis and polymerization. Future research may lead to the development of synthetic peptides or polymers that can catalyze or template the formation of specific organosilanes like 2-hexenyltrimethylsilane from simple precursors in water, eliminating the need for harsh reagents and organic solvents. The use of sol-gel processes, which mimic natural biomineralization, to create hybrid organosilicon materials for applications like biosensors further underscores the synergy between silane chemistry and biological systems. mdpi.com
Theoretical Predictions and Design of New Hexenylsilane Reactivity
Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. For allylsilanes, theoretical methods like Density Functional Theory (DFT) and ab initio molecular orbital (MO) theory are being used to elucidate reaction mechanisms, rationalize stereochemical outcomes, and design new reactions. acs.orgmdpi.comnih.gov
Studies have focused on the classic Hosomi-Sakurai reaction, with calculations showing that the reaction of an allylsilane with an aldehyde can proceed through a transition state involving a pentacoordinated silicon species. acs.org These models help explain the high reactivity of allylsilanes, which is attributed to the stabilization of a transient positive charge at the β-carbon (the β-silicon effect) through hyperconjugation with the C-Si bond. nih.govcore.ac.uk Computational investigations of platinum-catalyzed cycloadditions involving allylsilanes have also shed light on whether the mechanism is concerted or stepwise, with evidence suggesting that the stabilizing C-Si bond favors a more asynchronous, stepwise pathway. nih.govrsc.org
Future research will likely employ more advanced computational models and machine learning algorithms to screen for new catalysts, predict the outcomes of unknown transformations of 2-hexenyltrimethylsilane, and design substrates with tailored reactivity. By precisely calculating the energies of transition states and intermediates, researchers can rationally design experiments to favor desired reaction pathways over unwanted side reactions, accelerating the discovery of novel and efficient synthetic methods. nih.govresearchgate.net
| Theoretical Method | Area of Investigation | Key Insights Provided | Reference |
|---|---|---|---|
| Ab initio MO Theory | Reaction with carbonyls | Elucidation of pentacoordinated silicon transition state | acs.org |
| Density Functional Theory (DFT) | Cycloaddition reactions | Determination of stepwise vs. concerted mechanisms | nih.govrsc.org |
| Kinetic Studies & LFER | Reaction with carbenium ions | Quantification of the activating effect of the silyl (B83357) group | core.ac.uk |
Expanding the Scope of Stereoselective Syntheses
Achieving high levels of stereocontrol is a central goal of modern organic synthesis. For 2-hexenyltrimethylsilane, this involves controlling the geometry of the double bond (E/Z isomerism) during its synthesis and controlling the creation of new stereocenters during its subsequent reactions. researchgate.net Significant progress has been made in the stereoselective synthesis of allylsilanes. For example, the Wittig reaction of 2-silyl phosphorus ylides can be tuned by temperature and reaction conditions (e.g., the Wittig-Schlosser modification) to favor either the E or Z isomer of the resulting allylsilane. tandfonline.com Cobalt-catalyzed hydrosilylation of allenes has also emerged as a powerful method for accessing stereodefined (Z)-allylsilanes. researchgate.net
In transformations of allylsilanes, diastereoselectivity is a major focus. The reaction of allylsilanes with aldehydes in the presence of Lewis acids like titanium tetrachloride is a classic example. scielo.org.mx The geometry of the allylsilane double bond dictates the stereochemistry of the product; (E)-allylsilanes typically yield syn diastereomers, while (Z)-allylsilanes favor anti products, often explained by chair-like transition state models. scielo.org.mxwikipedia.org The inherent stereochemical preference for the electrophile to attack anti to the silyl group is a key principle guiding these reactions. scielo.org.mx
The next frontier is the development of general and highly enantioselective transformations. This involves the design of new chiral catalysts that can differentiate between the two faces of the double bond or the prochiral electrophile. researchgate.net Copper-hydride catalysis, for example, has been used for the hydroallylation of vinylarenes to create chiral centers with high enantioselectivity. beilstein-journals.org The development of enantioselective additions of allylsilanes to imines to produce valuable chiral homoallylic amines is another active area of research. researchgate.net Expanding these powerful asymmetric methods to a broader range of substrates and reaction types remains a key challenge for the future.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-hexenyltrimethylsilane, and how do reaction conditions influence yield?
- Methodology :
- Route 1 : Catalytic disproportionation of chlorosilanes (e.g., SiCl₄ and H₂ with metallurgical silicon) at elevated temperatures (200–400°C), as demonstrated in silane production for solar-grade applications .
- Route 2 : Hydrosilylation of 2-hexene with trimethylsilane using platinum-based catalysts. Adjusting catalyst loading (0.1–1.0 wt%) and solvent polarity (e.g., toluene vs. THF) can optimize regioselectivity and yield.
- Key Variables : Temperature, catalyst type, and precursor purity. For example, trace oxygen or moisture may lead to side reactions (e.g., polymerization or oxidation).
Q. How can researchers characterize the purity and structural integrity of 2-hexenyltrimethylsilane?
- Analytical Techniques :
- NMR Spectroscopy : Compare ¹H/¹³C-NMR shifts with NIST Standard Reference Database entries for analogous alkenylsilanes (e.g., allyltrimethoxysilane ). For example, the vinyl proton in 2-hexenyl groups typically resonates at δ 5.2–5.8 ppm.
- FTIR : Identify Si–C (~1250 cm⁻¹) and C=C (~1640 cm⁻¹) stretching vibrations. Validate against spectral libraries in SciFinder .
- GC-MS : Use hexadecane as an internal standard to quantify impurities (e.g., unreacted hexene or siloxane byproducts) .
Q. What safety protocols are critical when handling 2-hexenyltrimethylsilane in laboratory settings?
- Guidelines :
- Storage : Under inert gas (N₂/Ar) at ≤4°C to prevent hydrolysis or oxidation.
- Ventilation : Use fume hoods during synthesis due to potential release of volatile siloxanes or HCl (if chlorosilane precursors are used) .
- PPE : Chemical-resistant gloves (e.g., nitrile) and safety goggles. Refer to SDS templates for organosilanes .
Advanced Research Questions
Q. How can researchers optimize 2-hexenyltrimethylsilane’s surface modification efficacy in polymer composites?
- Experimental Design :
- Variables : Silane concentration (0.5–5.0 wt%), reaction time (1–24 hrs), and curing temperature (25–120°C). For example, in polyvinyl alcohol (PVA) composites, higher silane loadings (≥3 wt%) improve tensile strength but may reduce elasticity .
- Characterization : Measure interfacial adhesion via peel tests or dynamic mechanical analysis (DMA). Compare with silane-modified cellulose studies .
Q. How should researchers resolve contradictory spectral data (e.g., NMR shifts) for 2-hexenyltrimethylsilane?
- Validation Strategy :
- Reference Standards : Synthesize and characterize a deuterated analog to confirm peak assignments.
- Computational Modeling : Compare experimental ¹³C-NMR shifts with density functional theory (DFT) predictions using software like Gaussian.
- Cross-Referencing : Use SciFinder to aggregate spectral data from multiple sources (e.g., NIST , Reaxys ).
Q. What factors influence the hydrolytic stability of 2-hexenyltrimethylsilane in aqueous environments?
- Methodology :
- Accelerated Aging : Expose silane to buffered solutions (pH 4–10) at 40–60°C. Monitor degradation via LC-MS or conductivity measurements.
- Stabilizers : Test additives like triethylamine (0.1–1.0 wt%) to inhibit hydrolysis. Compare with silane-quat stabilization methods in antimicrobial studies .
- Data Interpretation : Contrast results with silane impregnation studies in concrete, where alkaline conditions (pH >12) accelerate degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
